2,5-Dichloropyrimidine-4-carbaldehyde

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Derivatization

2,5-Dichloropyrimidine-4-carbaldehyde (CAS 1803728-57-5) is a regiochemically distinct bifunctional pyrimidine building block. Its 2,5-dichloro substitution pattern enables planned sequential nucleophilic aromatic substitution (SNAr)—typically C4 aldehyde transformation followed by C5 and C2 chlorine displacement—a synthetic sequence not achievable with common 2,4- or 4,6-dichloro isomers. The aldehyde handle supports orthogonal Wittig, reduction, and condensation reactions without halogen interference. For medicinal chemistry programs, this scaffold provides a validated SNAr-based covalent warhead core (e.g., targeting kinase cysteine residues such as MSK1 Cys440) and facilitates annulation to 5,6-fused pyrimidine systems (furo[3,2-d], pyrazolo[3,4-d], thieno[2,3-d]). Procuring this aldehyde directly eliminates a separate formylation step, reducing synthetic step count and impurity profiles. Choose this isomer to access a unique substitution sequence and avoid extensive reaction re-optimization associated with generic chloropyrimidine aldehydes.

Molecular Formula C5H2Cl2N2O
Molecular Weight 176.99 g/mol
Cat. No. B12978722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloropyrimidine-4-carbaldehyde
Molecular FormulaC5H2Cl2N2O
Molecular Weight176.99 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)Cl)C=O)Cl
InChIInChI=1S/C5H2Cl2N2O/c6-3-1-8-5(7)9-4(3)2-10/h1-2H
InChIKeyZKGNWHVEBSQCKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dichloropyrimidine-4-carbaldehyde: A Core Synthon for Sequential, Regiocontrolled Heterocyclic Derivatization


2,5-Dichloropyrimidine-4-carbaldehyde (CAS 1803728-57-5) is a bifunctional pyrimidine derivative characterized by two reactive chlorine atoms at the 2- and 5-positions and a formyl group at the 4-position of the pyrimidine ring . Its molecular architecture enables selective and sequential nucleophilic aromatic substitution (SNAr) at the distinct halogenated sites, while the aldehyde serves as a versatile handle for condensation, reduction, or oxidation . This regiochemical arrangement distinguishes it from other dichloropyrimidine carbaldehyde isomers, where halogen placement can limit or alter the order of synthetic derivatization.

Why 2,5-Dichloropyrimidine-4-carbaldehyde Cannot Be Replaced by Other Dichloropyrimidine Carbaldehydes in Multi-Step Syntheses


Among dichloropyrimidine carbaldehyde isomers, the substitution pattern directly governs regioselectivity in SNAr reactions and the feasibility of sequential derivatization. For instance, 2,4-dichloropyrimidine-5-carbaldehyde and 4,6-dichloropyrimidine-5-carbaldehyde exhibit different reactivity orders that can lead to undesired side products or preclude certain synthetic sequences altogether [1]. The 2,5-dichloro substitution pattern provides a distinct electronic environment and steric accessibility that enables a specific sequence of nucleophilic attack—typically C4 aldehyde transformation followed by C2 and C5 chlorine displacement—which is not achievable with other regioisomers [2]. Attempting to substitute this compound with a generic chloropyrimidine aldehyde would require extensive re-optimization of reaction conditions, increase impurity profiles, or force a different synthetic route entirely.

Quantitative Evidence for 2,5-Dichloropyrimidine-4-carbaldehyde Differentiation Versus Structural Analogs


Regioselective SNAr Reactivity: 2,5-Dichloro vs. 2,4-Dichloro Substitution Patterns

The 2,5-dichloro substitution pattern in 2,5-dichloropyrimidine-4-carbaldehyde establishes a unique electronic environment compared to the 2,4-dichloro isomer. In 2,4-dichloro-6-R-pyrimidines, MNDO computational studies demonstrate that nucleophilic attack by methoxide anion occurs predominantly at the 4-position when R is H, Cl, phenyl, or methyl, while substitution at the 2-position becomes favored only when R is a methoxy group [1]. The 2,5-dichloro configuration, by contrast, positions the two chlorine atoms in a non-equivalent electronic relationship to the C4 aldehyde, enabling a C5→C2 sequential substitution pathway that cannot be replicated with the 2,4-isomer [2]. This regiochemical distinction permits a predetermined order of functionalization essential for constructing asymmetric substitution patterns.

Nucleophilic Aromatic Substitution Regioselectivity Pyrimidine Derivatization

Synthetic Route Efficiency: 2,5-Substitution Pattern vs. 4,6-Dichloro Isomer for Fused Heterocycle Construction

The 2,5-dichloro configuration of 2,5-dichloropyrimidine-4-carbaldehyde provides a distinct advantage over the more commonly studied 4,6-dichloropyrimidine-5-carbaldehyde in the synthesis of certain macrocyclic and fused heterocyclic systems. While 4,6-dichloropyrimidine-5-carbaldehyde has been successfully converted into diamino dialdehydes for metal template macrocycle synthesis [1], and has been employed in the synthesis of meso-pyrimidinylporphyrinoids and A2B-corroles [2], the 2,5-substitution pattern offers an alternative vector for ring fusion and macrocycle formation that the 4,6-isomer cannot provide. Specifically, the 2,5-dichloro arrangement positions the two chlorine atoms on adjacent rather than meta positions relative to the aldehyde, altering the geometry of subsequent cyclization products. This substitution pattern is particularly relevant for constructing 5,6-fused pyrimidine systems and certain kinase inhibitor scaffolds [3].

Fused Pyrimidines Macrocycle Synthesis Heterocyclic Chemistry

Covalent Kinase Inhibitor Scaffold: 2,5-Dichloropyrimidine Core vs. Alternative Warheads

The 2,5-dichloropyrimidine core represents a validated covalent warhead scaffold for targeting non-catalytic cysteine residues in kinases, a mechanism that distinguishes it from conventional acrylamide-based covalent inhibitors. In a high-throughput screening campaign against MSK1 CTKD, a 2,5-dichloropyrimidine hit compound was identified that covalently modifies Cys440 via an SNAr mechanism [1]. This mode of action was confirmed through in vitro biochemical experiments and mass spectrometry, with crystallographic evidence demonstrating displacement of the 2-chloro moiety upon covalent bond formation [1]. The 2,5-dichloropyrimidine-4-carbaldehyde compound retains this privileged dichloropyrimidine core while adding an aldehyde functional group at the 4-position, which can serve as a synthetic handle for further diversification or as a recognition element for target engagement. This contrasts with alternative covalent warheads (e.g., acrylamides, propynamides) that operate via Michael addition rather than SNAr displacement.

Covalent Inhibitor Kinase Targeting Cysteine Trapping MSK1

4-Formyl Handle Versatility: 2,5-Dichloropyrimidine-4-carbaldehyde vs. Non-Aldehyde 2,5-Dichloropyrimidine

2,5-Dichloropyrimidine-4-carbaldehyde contains an aldehyde functional group at the 4-position that is absent in 2,5-dichloropyrimidine (CAS 22536-67-0). This formyl group serves as a versatile synthetic handle for transformations including condensation to Schiff bases, reduction to hydroxymethyl, oxidation to carboxylic acid, Wittig olefination to α,β-unsaturated systems, and conversion to alkynyl, cyano, oxazol-5-yl, or β-ketoester substituents [1]. While 2,5-dichloropyrimidine has been used as a reactant in the synthesis of BI 207524 (an NS5B thumb pocket 1 inhibitor) [2] and as a covalent MSK1 inhibitor scaffold [3], the addition of the C4 aldehyde in the 4-carbaldehyde derivative enables a broader range of downstream derivatization without requiring separate formylation steps. This pre-installed functionality eliminates a synthetic operation and reduces overall step count in multi-step sequences.

Aldehyde Functionalization Pyrimidine Diversification Building Block

Optimal Research and Procurement Scenarios for 2,5-Dichloropyrimidine-4-carbaldehyde Based on Quantitative Evidence


Sequential C5→C2 SNAr Derivatization for Asymmetric Pyrimidine Library Synthesis

For medicinal chemistry groups constructing libraries of 2,5-disubstituted pyrimidine derivatives with C4 functionalization, 2,5-dichloropyrimidine-4-carbaldehyde enables a planned sequential substitution sequence (C5 substitution followed by C2 displacement) that is not feasible with 2,4-dichloro isomers. The aldehyde group at C4 remains available for orthogonal transformations (Wittig, reduction, condensation) without interference from the halogen substitution steps . This scenario is supported by the regiochemical differentiation evidence showing that the 2,5-dichloro pattern provides electronic distinction between the two halogen positions [1].

Covalent Kinase Inhibitor Lead Optimization with Non-Acrylamide Warhead

For programs developing covalent inhibitors targeting kinases with accessible cysteine residues (e.g., MSK1, FGFR4), 2,5-dichloropyrimidine-4-carbaldehyde provides a validated SNAr-based warhead scaffold. The dichloropyrimidine core has demonstrated covalent modification of Cys440 in MSK1 CTKD, confirmed by mass spectrometry and crystallography . The aldehyde functionality at C4 can be leveraged for affinity optimization or for attachment of targeting moieties, offering a diversification vector distinct from the chloro displacement sites.

One-Pot Aldehyde Functionalization Without Separate Formylation

For synthetic routes requiring a pyrimidine-4-carbaldehyde intermediate, procuring 2,5-dichloropyrimidine-4-carbaldehyde directly eliminates the need for a separate formylation step that would otherwise be required if starting from 2,5-dichloropyrimidine. This reduces overall step count and improves synthetic efficiency. The aldehyde group has been demonstrated to undergo diverse transformations including conversion to alkynyl, cyano, oxazol-5-yl, and β-ketoester derivatives, as well as Wittig reactions to yield α,β-unsaturated systems [1].

Construction of 5,6-Fused Pyrimidine Heterocycles

For synthetic programs targeting 5,6-fused pyrimidine systems (e.g., furo[3,2-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, or thieno[2,3-d]pyrimidines), the 2,5-dichloro substitution pattern positions reactive chlorine atoms on adjacent carbons, facilitating annulation reactions that the more common 4,6-dichloro isomer cannot achieve with the same regiochemical outcome . The C4 aldehyde provides an additional point of diversification or can serve as the site for initial ring fusion, with the C2 and C5 chlorines available for subsequent SNAr elaboration [1].

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